2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-4-20-10-7-8-19(3)26(20)32-25(35)16-34-24-13-12-18(2)14-22(24)27-28(34)29(36)33(17-31-27)15-21-9-5-6-11-23(21)30/h5-14,17H,4,15-16H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVTMXUFWNZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Overview
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic derivative of indole, notable for its potential biological activities, particularly in cancer treatment. Its molecular formula is with a molecular weight of 456.9 g/mol. This compound has been studied for its interactions with iron ions in cancer cells, leading to significant biological implications.
The primary mechanism of action for this compound involves its interaction with ferrous ions (Fe²⁺) within cancer cells. This interaction leads to a reduction in intracellular iron levels, which is critical for various cellular processes including:
- Cellular respiration
- DNA/RNA synthesis and repair
- Cell proliferation
- Apoptosis (programmed cell death)
- Cell cycle regulation
This compound has shown a capacity to induce apoptosis in cancer cells by disrupting these biochemical pathways, making it a candidate for further research in oncology.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound has good bioavailability due to its selective binding to ferrous ions. The presence of Fe²⁺ can significantly influence the compound's cytotoxic effects; for instance, the addition of Fe²⁺ has been reported to abolish its cytotoxicity, indicating a complex interplay between the compound and iron metabolism in cells.
Biological Activity Data
A summary of biological activity data related to the compound is presented below:
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Iron Chelation | Binds ferrous ions, reducing intracellular levels | |
| Cell Proliferation | Inhibits proliferation in various cancer cell lines | |
| Environmental Influence | Efficacy influenced by presence of Fe²⁺ |
Case Studies and Research Findings
Research has demonstrated the potential of this compound through various studies:
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. The IC₅₀ values indicate substantial potency against specific tumor types.
- Mechanistic Insights : Studies have highlighted that the reduction of intracellular iron levels leads to oxidative stress and subsequent apoptosis in cancer cells. This mechanism positions the compound as a potential therapeutic agent in iron-overloaded conditions often seen in cancer patients.
- Comparative Studies : Comparative analyses with other known anti-cancer agents reveal that this compound exhibits unique properties that may enhance its efficacy and reduce side effects commonly associated with traditional chemotherapeutics.
Scientific Research Applications
Overview
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound that belongs to the class of pyrimido-indole derivatives. This compound has garnered attention in various fields of biomedical research due to its potential biological activities, particularly in anticancer, anticonvulsant, and antiviral applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. The following table summarizes the anticancer activity of related indole derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 | 39.08 |
The mechanisms through which this compound may exert its anticancer effects include:
Inhibition of Cell Proliferation: Indole derivatives often inhibit critical pathways involved in cell growth.
Induction of Apoptosis: Many such compounds trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Modulation of Enzyme Activity: These compounds can also act as enzyme inhibitors, affecting metabolic pathways crucial for tumor growth.
Anticonvulsant Activity
The anticonvulsant properties of related pyrimido-indole derivatives have been investigated in various studies. For instance, certain derivatives have shown efficacy against seizures in rodent models, suggesting that modifications to the indole structure could yield compounds with enhanced anticonvulsant effects. This potential makes them candidates for further exploration in the treatment of epilepsy and other seizure disorders.
Antiviral Activity
Research has also indicated that related compounds exhibit antiviral properties, particularly against viruses such as the Tobacco Mosaic Virus (TMV). Some studies have demonstrated over 40% inactivation at higher concentrations, highlighting the potential for these compounds in developing antiviral therapies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of indole derivatives similar to this compound. For example:
- Anticancer Mechanisms: A study published in a reputable journal reported that certain indole derivatives effectively inhibited cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Anticonvulsant Efficacy: Another research article detailed the synthesis and evaluation of indole-based compounds for their anticonvulsant activity using established seizure models, demonstrating significant protective effects.
- Antiviral Studies: A comprehensive review highlighted various indole derivatives' antiviral mechanisms, emphasizing their potential as therapeutic agents against viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Fluorophenyl Derivative
The compound 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl]-N-(2-fluorophenyl)acetamide () shares an identical pyrimidoindole backbone but differs in the phenylacetamide substituent (2-fluorophenyl vs. 2-ethyl-6-methylphenyl). Key comparisons include:
The fluorophenyl analog’s lower molecular weight (494.9 g/mol vs. ~540 g/mol for the target compound) suggests differences in solubility and bioavailability. The electron-withdrawing fluorine atom in the analog could increase resistance to oxidative metabolism compared to the ethyl-methyl group .
Pyrimido[4,5-d]pyrimidine Derivatives
describes a pyrimido[4,5-d]pyrimidin-3(2H)-yl compound with a benzodiazepine-carboxamide side chain. While distinct in core structure, the shared pyrimidine moiety highlights divergent pharmacological strategies:
- Target Compound : Focus on indole-fused pyrimidine for compact, planar binding.
- Pyrimido[4,5-d]pyrimidine : Extended heterocyclic system may target larger enzymatic pockets (e.g., kinases or proteases) .
Acetamide-Based Analogs
and feature acetamide derivatives with tert-butyl or phenoxy groups. Such structural variations underscore the role of substituent polarity in modulating drug-receptor kinetics .
Regulatory and Environmental Context
This underscores the importance of environmental impact assessments for large-scale synthesis of halogenated acetamides, though specific data for the target compound remain unavailable .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can experimental conditions be optimized?
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates .
- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .
- Condensation : Employ condensing agents (e.g., DCC or EDC) to couple intermediates with cyanoacetic acid or similar reagents .
Optimization can leverage Design of Experiments (DoE) to assess variables like temperature, pH, and stoichiometry. Statistical modeling (e.g., response surface methodology) improves yield and purity .
Q. How is the compound’s structural integrity validated post-synthesis?
Use a combination of:
- Spectroscopy : NMR (1H/13C) to confirm functional groups and stereochemistry.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positions .
Cross-referencing with PubChem data (InChI keys, SMILES) ensures accuracy .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
- Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugation) to monitor intracellular localization.
- Cytotoxicity : Use MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictions in reaction yield or biological data be resolved?
- Statistical Analysis : Apply ANOVA to identify outliers or confounding variables in synthesis .
- Dose-Response Curves : Replicate biological assays with adjusted concentrations to rule out false negatives/positives .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., pyrimidoindole derivatives) to assess trends .
Q. What computational methods aid in understanding the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or PARP .
- QSAR Modeling : Correlate substituent effects (e.g., 2-chlorobenzyl vs. 4-fluorophenyl) with activity using machine learning .
- MD Simulations : Simulate ligand-receptor dynamics over nanoseconds to assess stability .
Q. How can synthetic scalability be improved without compromising purity?
- Flow Chemistry : Transition batch reactions to continuous flow systems for better heat/mass transfer control .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FTIR) to detect impurities early .
Q. What strategies are effective in elucidating metabolic pathways or toxicity?
- Hepatocyte Assays : Use primary hepatocytes or HepG2 cells to study Phase I/II metabolism (e.g., CYP450 isoforms) .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
- ADMET Prediction : Utilize tools like SwissADME to forecast bioavailability and toxicity .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously .
- Safety Protocols : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .
- Open Science : Deposit spectral data in repositories like PubChem or Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
